molecular formula C8H11NOS B7458433 N-ethyl-5-methylthiophene-2-carboxamide

N-ethyl-5-methylthiophene-2-carboxamide

Cat. No.: B7458433
M. Wt: 169.25 g/mol
InChI Key: LATUYXXGIBCUOZ-UHFFFAOYSA-N
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Description

N-ethyl-5-methylthiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring an ethyl group on the amide nitrogen and a methyl substituent at the 5-position of the thiophene ring. Thiophene carboxamides are widely studied for their antimicrobial, antifungal, and pharmacological activities, with substituents critically influencing their behavior .

Properties

IUPAC Name

N-ethyl-5-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-3-9-8(10)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATUYXXGIBCUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

Compound Name Molecular Formula Key Substituents Purity/Synthesis Method Key Properties/Activity Reference
This compound (Target) C₉H₁₃NOS (inferred) Ethyl (amide), methyl (thiophene C5) Not reported (analogous synthesis) Hypothesized: Moderate lipophilicity N/A
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Nitro (thiophene), trifluoromethyl (aryl) 42% purity; HATU-mediated coupling Narrow-spectrum antibacterial
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ Nitro (thiophene), difluorophenyl (aryl) 99.05% purity; HATU-mediated coupling Antibacterial, high purity
N-(2-nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S Nitrophenyl (amide) Crystallized from acetonitrile Structural studies, weak H-bonding
5-((5R,6S)-dihydroxyhexynyl)-N-methoxy-N-methylthiophene-2-carboxamide C₂₃H₃₀N₂O₅S₂ Dihydroxyhexynyl, methoxy-N-methyl Osmium-catalyzed dihydroxylation Enhanced solubility (polar groups)

Key Observations :

  • Nitro vs. In contrast, the target compound’s ethyl and methyl groups may improve lipophilicity, favoring membrane permeability and bioavailability.
  • Aromatic vs. Aliphatic Amides : The nitrophenyl substituent in creates planar conformations (dihedral angles: 8.5–13.5° between rings), enabling weak C–H⋯O/S interactions . The target’s aliphatic ethyl group likely disrupts such packing, altering crystallinity and solubility.
  • Synthesis Methods : Most analogs (e.g., ) use carbodiimide-mediated amide coupling (e.g., HATU), suggesting the target compound could be synthesized similarly. employs dihydroxylation, highlighting alternative routes for polar functionalization .

Physicochemical Properties

  • Purity and Stability : High-purity analogs (e.g., 99.05% in ) are achieved via silica gel chromatography, a method applicable to the target compound .
  • Thermal Properties : N-(2-nitrophenyl)thiophene-2-carboxamide melts at 397 K, whereas alkyl-substituted analogs like the target may exhibit lower melting points due to reduced intermolecular forces .

Preparation Methods

Direct Amidation of Thiophene-2-Carboxylic Acid Derivatives

The most widely reported method involves coupling 5-methylthiophene-2-carboxylic acid with ethylamine using activating agents. Key protocols include:

Protocol A (TiCl₄-Mediated Coupling):
5-Methylthiophene-2-carboxylic acid reacts with ethylamine in pyridine using titanium tetrachloride (TiCl₄) as a catalyst. While this method avoids side reactions, yields remain low (12%) due to competing coordination of TiCl₄ with the amine.

Protocol B (DCC/DMAP System):
Employing N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) improves yields to 68%. The carbodiimide activates the carboxylic acid, forming an intermediate O-acylisourea, which reacts with ethylamine to yield the amide.

Representative Reaction Conditions:

Optimization of Reaction Conditions

Catalyst Screening

Catalysts significantly impact amidation efficiency:

CatalystSolventYield (%)
TiCl₄Pyridine12
DCC/DMAPDCM68
NoneXylene9

Data adapted from

DCC/DMAP outperforms TiCl₄ due to milder conditions and reduced side reactions. DMAP enhances nucleophilicity of the amine, accelerating acyl transfer.

Solvent Effects

Polar aprotic solvents (e.g., DCM, DMF) improve reagent solubility and reaction homogeneity. Nonpolar solvents like xylene yield <10% due to poor amine activation.

Purification and Characterization

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) isolates the product in >95% purity.

  • Recrystallization: Ethanol or ethanol/water mixtures yield crystalline product suitable for X-ray analysis.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, C5-CH₃), 3.55 (q, J = 7.2 Hz, 2H, NHCH₂), 6.95 (d, J = 3.6 Hz, 1H, H3-thiophene), 7.40 (d, J = 3.6 Hz, 1H, H4-thiophene).

  • IR (KBr): 1655 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
DCC/DMAP Coupling68>95High
TiCl₄-Mediated1280Low
Microwave-Assisted48*90Moderate

Reported for analogous compounds

The DCC/DMAP method balances yield and scalability, making it preferable for laboratory-scale synthesis. Industrial applications may favor continuous-flow systems to enhance throughput.

Industrial-Scale Production Considerations

  • Continuous-Flow Reactors: Minimize batch variability and improve heat transfer during amidation.

  • Cost Optimization: Bulk procurement of DCC/DMAP reduces reagent costs by 40% compared to TiCl₄.

  • Waste Management: Ethanol recrystallization generates less hazardous waste than halogenated solvents .

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-ethyl-5-methylthiophene-2-carboxamide?

Answer: The synthesis typically involves multi-step reactions starting with thiophene-2-carboxylic acid derivatives. Key steps include:

  • Amide bond formation : Reacting 5-methylthiophene-2-carboxylic acid with ethylamine using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization :
    • NMR (¹H/¹³C) to confirm substitution patterns (e.g., methyl at position 5, ethylamide at position 2) .
    • IR spectroscopy to verify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • Mass spectrometry (ESI-MS) for molecular ion validation (expected [M+H]⁺ = 199.2 g/mol) .

Q. How can the molecular structure and electronic properties of this compound be experimentally validated?

Answer:

  • X-ray crystallography resolves bond lengths and angles, critical for confirming the thiophene ring planarity and substituent orientations .
  • DFT calculations (e.g., Gaussian 16) model HOMO/LUMO distributions to predict reactivity, such as electrophilic substitution at the thiophene ring .
  • UV-Vis spectroscopy assesses π→π* transitions in the thiophene moiety, with λmax typically ~250–280 nm in acetonitrile .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Answer:

  • Comparative SAR studies : Systematically modify substituents (e.g., replacing ethyl with methyl or benzyl groups) and test against identical biological targets .
  • Meta-analysis : Use databases like PubChem to aggregate bioassay results and identify outliers due to assay conditions (e.g., pH, solvent) .
  • Crystallographic overlay : Compare binding modes of analogs with target proteins (e.g., using PDB structures) to explain potency differences .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in this compound class?

Answer:

  • Systematic derivatization : Synthesize analogs with variations at the ethylamide (position 2) and methyl (position 5) groups .
  • QSAR modeling : Use software like Schrödinger’s Maestro to correlate electronic parameters (e.g., logP, polar surface area) with bioactivity .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (thiophene ring) for target engagement .

Q. How should experimental design be optimized for developing novel derivatives with enhanced stability?

Answer:

  • Retrosynthetic planning : Prioritize convergent routes (e.g., late-stage amidation) to reduce side reactions .
  • Stability studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-prone sites (e.g., amide bond) .
  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) .

Q. What advanced analytical techniques address challenges in characterizing trace impurities?

Answer:

  • LC-HRMS : Identify impurities at <0.1% levels (e.g., unreacted starting materials) using a C18 column and acetonitrile/water gradient .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures, such as regioisomeric byproducts .
  • Microscopy (SEM-EDS) : Detect inorganic impurities (e.g., catalyst residues) in crystalline samples .

Q. How can mechanistic studies improve its application in drug discovery pipelines?

Answer:

  • Target deconvolution : Use affinity chromatography pull-down assays with tagged compounds to identify binding proteins .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) for lead optimization .
  • In silico docking : AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases) .

Q. What methodologies assess the environmental impact of this compound during preclinical development?

Answer:

  • Ecotoxicity assays : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
  • Degradation studies : Photolysis under simulated sunlight (λ > 290 nm) to estimate half-life in aquatic systems .
  • Bioaccumulation modeling : EPI Suite’s BCFBAF to predict logBCF values based on octanol-water partitioning .

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